

Characterizing Humic Substances in Terrestrial Ecosystems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Humic Acid

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the methodologies used to characterize humic substances (HS) from terrestrial ecosystems. It details the extraction, fractionation, and analysis of these complex natural organic molecules, with a focus on providing actionable experimental protocols and comparative data.

Introduction to Humic Substances

Humic substances are a major component of the organic matter in soil, peat, and coal, formed from the microbial degradation of plant and animal residues.^[1] They are critical to soil fertility, nutrient cycling, and the global carbon cycle.^{[2][3]} HS are not discrete molecules but rather a complex and heterogeneous mixture of organic compounds.^[4] This complexity makes their characterization challenging yet crucial for understanding their roles in environmental processes and for potential applications, including in agriculture and drug development.^{[2][5]}

Operationally, HS are divided into three main fractions based on their solubility in acidic and alkaline solutions:^[1]

- **Humic Acid (HA):** Insoluble in acidic conditions (pH < 2) but soluble at higher pH values.^[6]
- **Fulvic Acid (FA):** Soluble across all pH values.^[7]
- **Humins:** Insoluble in water at any pH.^[7]

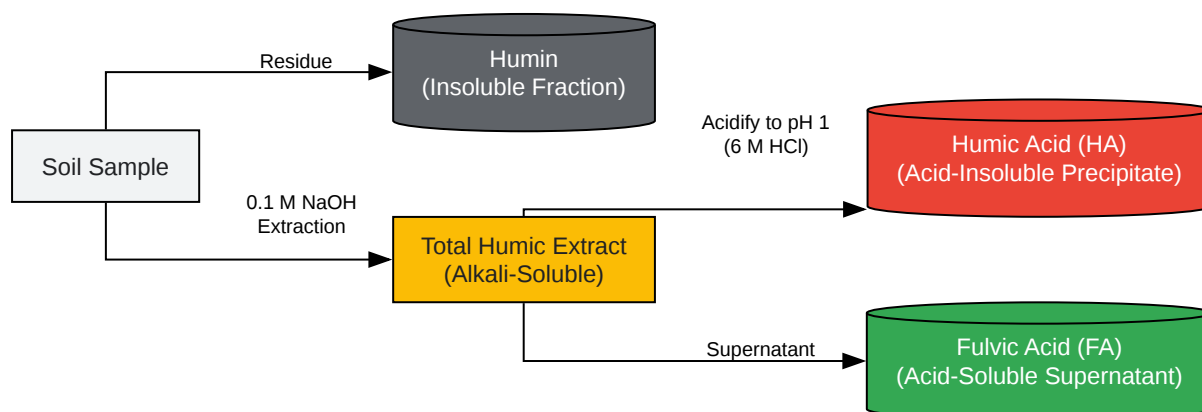
This guide focuses on the characterization of the soluble fractions, humic and fulvic acids.

Extraction and Fractionation of Humic Substances

The most widely accepted method for extracting and fractionating humic substances from soil is that developed by the International Humic Substances Society (IHSS).^{[8][9]} This procedure is designed to yield high-purity HA and FA for subsequent analysis.

Conceptual Relationship of Humic Fractions

The fractionation process is based on differential solubility at varying pH levels, separating the complex soil organic matter into more manageable, albeit still complex, fractions.



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Caption: Conceptual diagram of humic substance fractionation.

Experimental Protocol: IHSS Method for Soil

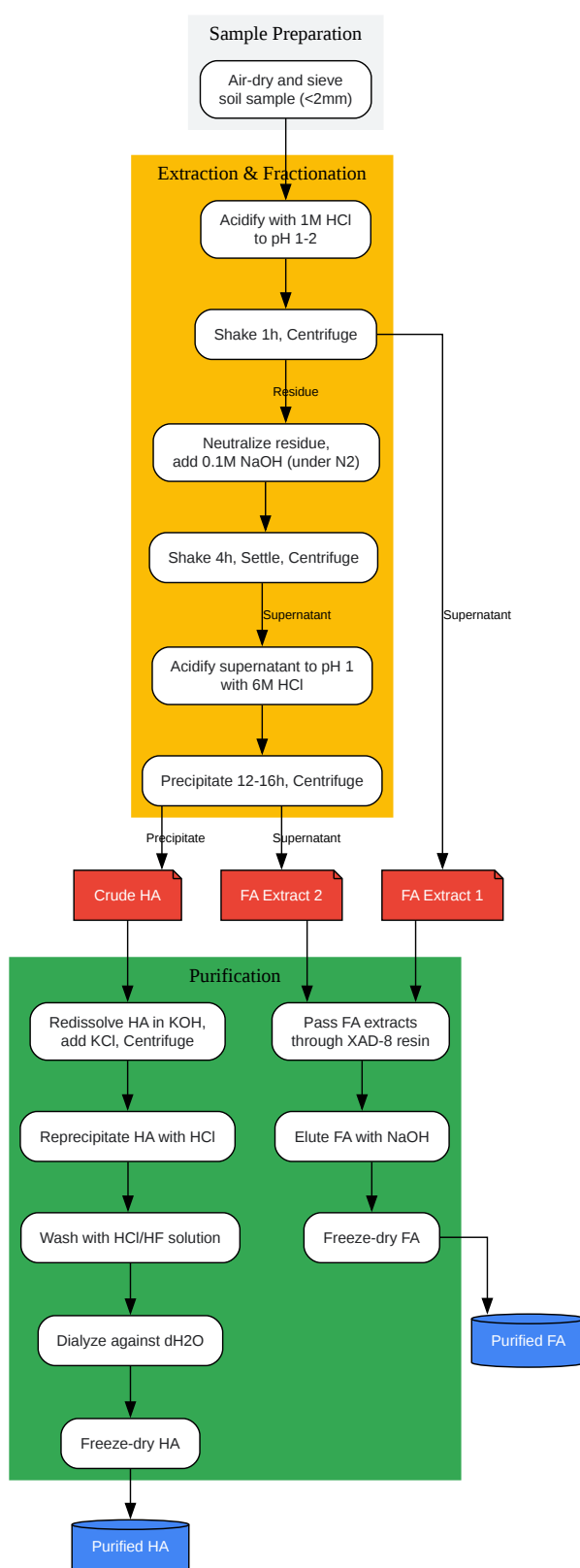
This protocol details the sequential extraction and separation of humic and fulvic acids from a soil sample.^{[4][8]}

- **Sample Preparation:** Air-dry the soil sample and sieve through a 2.0-mm sieve to remove large debris and roots.

- Acid Pre-treatment:
 - Equilibrate the soil sample to a pH between 1.0 and 2.0 by adding 1 M HCl at room temperature.
 - Adjust the final volume with 0.1 M HCl to achieve a liquid-to-solid ratio of 10:1 (e.g., 100 mL for 10 g of soil).[8]
 - Shake the suspension for 1 hour.
 - Separate the solid residue from the supernatant (FA Extract 1) by low-speed centrifugation or decantation. The supernatant is saved for FA isolation.[8]
- Alkaline Extraction:
 - Neutralize the solid residue from the previous step to pH 7.0 with 1 M NaOH.
 - Add 0.1 M NaOH under a nitrogen (N₂) atmosphere to achieve a 10:1 liquid-to-soil ratio. The N₂ atmosphere prevents the auto-oxidation of humic substances.
 - Shake intermittently for at least 4 hours.[8]
 - Allow the suspension to settle overnight, then collect the supernatant containing the total humic extract by centrifugation.
- Fractionation of Humic and Fulvic Acids:
 - Acidify the supernatant (total humic extract) to pH 1.0 with 6 M HCl while stirring constantly.
 - Allow the suspension to stand for 12-16 hours for the **humic acid** to precipitate.[8]
 - Separate the HA precipitate from the FA-containing supernatant (FA Extract 2) by centrifugation.
- Purification of **Humic Acid**:

- Re-dissolve the HA precipitate in a minimum volume of 0.1 M KOH under N₂. Add solid KCl to achieve a 0.3 M K⁺ concentration to help remove suspended solids, and centrifuge at high speed.
- Re-precipitate the HA by adding 6 M HCl to pH 1.0 and let it stand for 12-16 hours. Centrifuge and discard the supernatant.
- To reduce ash content, suspend the HA precipitate in a 0.1 M HCl/0.3 M HF solution in a plastic container and shake overnight. Centrifuge and repeat this step until the ash content is below 1%.^[8]
- Dialyze the purified HA against distilled water until the dialysis water gives a negative test for Cl⁻ with silver nitrate (AgNO₃).
- Freeze-dry the purified **humic acid** for storage.^[8]
- Purification of Fulvic Acid:
 - Pass the saved supernatants (FA Extract 1 and FA Extract 2) through a column containing XAD-8 adsorbent resin.^{[8][9]}
 - Discard the effluent (hydrophilic fraction).
 - Rinse the column with distilled water.
 - Back-elute the adsorbed FA from the resin using 0.1 M NaOH.
 - Immediately acidify the eluate to pH 1.0 with 6 M HCl.
 - Freeze-dry the purified fulvic acid.

Workflow for IHSS Extraction and Fractionation



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Caption: Workflow for the IHSS method of humic substance extraction.

Core Analytical Techniques for Characterization

A combination of analytical techniques is required to elucidate the complex nature of humic substances.

Elemental Analysis

Elemental analysis determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O).^[10] These ratios (e.g., C/N, H/C) provide insights into the origin, degree of humification, and aromaticity of the HS.^{[11][12]}

Experimental Protocol (CHNS/O Analyzer):

- **Sample Preparation:** Dry the purified HA or FA sample to a constant weight. Grind the solid material into a fine, uniform powder to ensure homogeneity.^[13]
- **Weighing:** Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.^[14]
- **Combustion (CHNS Analysis):** The sample is combusted in a furnace at high temperatures (>900°C) in an oxygen-rich environment. This converts C to CO₂, H to H₂O, N to N₂/NO_x, and S to SO₂.^{[10][15]}
- **Gas Separation and Detection:** The resulting gases are separated by a gas chromatography (GC) column and quantified using a thermal conductivity detector (TCD).
- **Pyrolysis (O Analysis):** Oxygen is determined separately by pyrolyzing the sample in the absence of oxygen. The sample is heated in a furnace with a helium carrier gas, converting oxygen into carbon monoxide (CO), which is then detected.^[14]
- **Data Calculation:** The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Table 1: Typical Elemental Composition of Humic and Fulvic Acids (% by weight)

Source/Fraction	Carbon (C)	Hydrogen (H)	Nitrogen (N)	Oxygen (O)	C/N Ratio
Soil HA	53.4 - 55.1	-	3.9 - 4.2	-	12.7 - 14.1
Compost HA	54.9	-	4.1	-	13.4
Clover Straw HA	55.1	-	4.0	-	13.8
Soil FA	44.5 - 46.2	-	3.4 - 3.8	-	12.0 - 13.0
Compost FA	45.8	-	3.6	-	12.7
Clover Straw FA	46.2	-	3.7	-	12.5

Data compiled from[11][12]. Note: H and O values were not consistently reported in these specific sources but typically range from 3-7% for H and 30-45% for O.[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the aromaticity and molecular complexity of humic substances. The spectra are generally featureless, with absorbance increasing as wavelength decreases.[16] The E4/E6 ratio (absorbance at 465 nm divided by absorbance at 665 nm) is a widely used index. Lower values are associated with higher molecular weight, greater aromaticity, and a higher degree of humification.[17][18]

Experimental Protocol (E4/E6 Ratio):

- **Solution Preparation:** Dissolve approximately 1-2 mg of the dried HA or FA sample in 10 mL of 0.05 M NaHCO₃ solution.[17][19]
- **Spectrophotometer Setup:** Use a UV-Vis spectrophotometer and use the 0.05 M NaHCO₃ solution as the blank to zero the instrument.
- **Absorbance Measurement:** Measure the absorbance of the sample solution at 465 nm (E4) and 665 nm (E6).

- **Ratio Calculation:** Calculate the E4/E6 ratio by dividing the absorbance value at 465 nm by the value at 665 nm.

Table 2: E4/E6 Ratios for Humic and Fulvic Acids from Different Land Uses

Land Use	Fraction	E4/E6 Ratio (0-15 cm depth)	E4/E6 Ratio (15-30 cm depth)
Forest	HA	4.91	-
Forest	FA	> HA values	> HA values
Cultivated Land	HA	3.16	-
Fallow Land	HA	1.84 - 1.89	1.78
Pine Woodland	HA	Higher than agricultural soil	-
Agricultural Soil	HA	Lower than pine woodland	-

Data compiled from[19][20][21][22]. Fulvic acid E4/E6 ratios are consistently higher than those for **humic acids**, indicating lower molecular weight and complexity.[20][21]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the main functional groups present in humic substances, providing qualitative information about their structure.

Experimental Protocol (KBr Pellet Method):

- **Sample Preparation:** Dry the humic sample and high-purity KBr powder thoroughly to remove moisture, which can interfere with the spectrum.
- **Mixing:** Mix approximately 0.5-1 mg of the finely ground humic sample with 100-200 mg of KBr powder in an agate mortar.[23] The typical sample-to-KBr ratio is about 1:100.[24] Grind the mixture until it is a fine, homogeneous powder.

- Pellet Formation: Place the powder into a pellet-forming die and press it under high pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.[\[24\]](#)
- Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000–400 cm^{-1} .[\[25\]](#)[\[26\]](#) Acquire a background spectrum using a blank KBr pellet and subtract it from the sample spectrum.

Table 3: Common FTIR Absorption Bands in Humic Substances

Wavenumber (cm^{-1})	Assignment	Functional Group
~3400	O-H stretching	Phenols, Alcohols, Carboxylic acids
2920-2850	C-H stretching	Aliphatic CH_2 , CH_3
~1720	C=O stretching	Carboxylic acids, Ketones
~1620	C=C stretching	Aromatic rings, C=O of quinones
~1400	C-O-H bending / C-H bending	Carboxylates, Aliphatics
~1230	C-O stretching / O-H bending	Carboxylic acids, Phenols
~1050	C-O stretching	Polysaccharides, Alcohols, Ethers

Source:[\[3\]](#)[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state and solid-state ^{13}C NMR are among the most powerful techniques for providing quantitative structural information on the carbon distribution in humic substances.

Experimental Protocol (Solution-State ^{13}C NMR):

- Sample Preparation: Dissolve 50-100 mg of the freeze-dried humic sample in 1-2 mL of 0.5 M NaOD in D_2O . Deuterated solvents are used to avoid interference from ^1H signals.

- Instrumental Parameters: Acquire spectra on a high-field NMR spectrometer. Typical parameters include a 90° pulse width and a long relaxation delay to ensure quantitative results.[\[5\]](#)
- Spectral Analysis: The resulting spectrum is divided into chemical shift regions corresponding to different types of carbon atoms. Integrate the signal intensity in each region to determine the relative abundance of each carbon type.[\[27\]](#)[\[28\]](#)

Table 4: Typical ¹³C NMR Chemical Shift Regions for Humic Substances

Chemical Shift (ppm)	Carbon Type	Structural Component
0 - 50	Alkyl C	Aliphatic chains (lipids, waxes)
50 - 110	O-Alkyl C	Carbohydrates, alcohols, ethers
110 - 160	Aromatic C	Aromatic and phenolic rings
160 - 190	Carboxyl C	Carboxylic acids, esters, amides
190 - 220	Carbonyl C	Ketones, quinones

Source:[\[5\]](#)[\[29\]](#)[\[30\]](#)

Size Exclusion Chromatography (SEC)

SEC, also known as gel permeation chromatography, separates molecules based on their hydrodynamic size in solution. It is used to determine the molecular weight (MW) distribution, weight-average molecular weight (Mw), and number-average molecular weight (Mn) of humic substances.[\[31\]](#)[\[32\]](#)

Experimental Protocol (High-Performance SEC):

- Mobile Phase Preparation: Prepare a buffered mobile phase, often a phosphate buffer solution, to maintain a constant pH and ionic strength, which minimizes non-size-exclusion effects.

- **Column and System Setup:** Use an HPSEC system equipped with a column packed with a porous stationary phase suitable for the expected molecular weight range of humic substances. A UV detector set at 254 nm or 280 nm is commonly used.[\[33\]](#)[\[34\]](#)
- **Calibration:** Calibrate the column using a set of standards with known molecular weights, such as polystyrene sulfonates (PSS) or proteins.[\[33\]](#) Plot the logarithm of the molecular weight versus the elution volume to create a calibration curve.
- **Sample Analysis:** Dissolve the humic sample in the mobile phase, filter it through a 0.45 μm filter, and inject it into the system.
- **Data Analysis:** Record the chromatogram. Use the calibration curve to calculate the Mw, Mn, and polydispersity ($\rho = \text{Mw}/\text{Mn}$) for the sample. Polydispersity indicates the breadth of the molecular weight distribution.

Table 5: Molecular Weight Characteristics of Humic Substances from Different Sources

Source	Fraction	Weight-Average MW (Mw) (kDa)	Number-Average MW (Mn) (kDa)	Polydispersity (ρ)
River Water	HF	4.7 - 9.5	-	1.6 - 3.1
Soil	HA	~30.4	Varies with source	3.5 - 4.4
Peat	HF	~30.4	Varies with source	3.5 - 4.4
Tundra Peat Soils	HA	61.6 - 83.1 (medium MW fraction)	2.55 - 5.27 (low MW fraction)	-
Boreal Forest Soils	HA	14.5 - 22.0 (medium MW fraction)	1.05 - 1.57 (low MW fraction)	-

Data compiled from[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)[\[39\]](#). HF: nonfractionated mixture of HA and FA.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful destructive technique used to analyze the molecular composition of complex organic matter. The sample is rapidly heated in an inert atmosphere (pyrolysis), breaking it down into smaller, volatile fragments that are then separated by GC and identified by MS. This provides a "fingerprint" of the original macromolecule.[\[40\]](#)

Experimental Protocol (Py-GC/MS):

- **Sample Preparation:** A small amount of the solid, dried humic sample (μg to mg range) is placed in a pyrolysis sample cup.[\[40\]](#)
- **Pyrolysis:** The sample is introduced into a pyrolyzer, which is heated rapidly (e.g., to 550°C) under an inert atmosphere (e.g., helium).[\[41\]](#)
- **GC Separation:** The volatile pyrolysis products are swept directly onto a GC column, where they are separated based on their boiling points and interactions with the stationary phase.
- **MS Detection:** As the separated compounds elute from the GC column, they enter a mass spectrometer, which fragments them into ions and detects them based on their mass-to-charge ratio.
- **Data Analysis:** The resulting mass spectra are compared to spectral libraries to identify the individual pyrolysis products. The distribution of these products (e.g., phenols from lignin, furans from carbohydrates, nitriles from proteins) provides information about the original composition of the humic substance.[\[41\]](#)[\[42\]](#)

Conclusion

The characterization of humic substances is a multifaceted process that relies on a combination of operational fractionation and advanced analytical techniques. The IHSS method provides a standardized approach for isolating humic and fulvic acids, ensuring comparability across studies. A suite of spectroscopic and chromatographic methods, including elemental analysis, UV-Vis, FTIR, NMR, SEC, and Py-GC/MS, is necessary to build a comprehensive picture of their elemental composition, functional group content, molecular size, and structural components. The data and protocols presented in this guide offer a robust framework for

researchers to investigate the intricate nature of these vital components of terrestrial ecosystems.

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- To cite this document: BenchChem. [Characterizing Humic Substances in Terrestrial Ecosystems: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143391#characterizing-humic-substances-in-terrestrial-ecosystems]

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